2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine

PI3K inhibitor scaffold diversification pharmacophore design

2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine (C₁₂H₁₉N₅O, MW 249.32 g/mol) is a 2,4-disubstituted-1,3,5-triazine bearing a morpholine ring at C-2 and a piperidine ring at C-4, with an unsubstituted C-6 position available for further derivatization. It belongs to the privileged s-triazine scaffold class extensively employed in medicinal chemistry, particularly as a key intermediate for ATP-competitive kinase inhibitors targeting PI3K, mTOR, and HIV-1 reverse transcriptase.

Molecular Formula C12H19N5O
Molecular Weight 249.31 g/mol
CAS No. 144574-28-7
Cat. No. B13134372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine
CAS144574-28-7
Molecular FormulaC12H19N5O
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=N2)N3CCOCC3
InChIInChI=1S/C12H19N5O/c1-2-4-16(5-3-1)11-13-10-14-12(15-11)17-6-8-18-9-7-17/h10H,1-9H2
InChIKeyJZRBBCBHZOUVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine (CAS 144574-28-7) – A Heterobifunctional s-Triazine Scaffold for Diversifiable Kinase Inhibitor Synthesis


2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine (C₁₂H₁₉N₅O, MW 249.32 g/mol) is a 2,4-disubstituted-1,3,5-triazine bearing a morpholine ring at C-2 and a piperidine ring at C-4, with an unsubstituted C-6 position available for further derivatization . It belongs to the privileged s-triazine scaffold class extensively employed in medicinal chemistry, particularly as a key intermediate for ATP-competitive kinase inhibitors targeting PI3K, mTOR, and HIV-1 reverse transcriptase [1][2]. The compound is supplied as a single, regiospecific isomer at 97% purity, with a calculated polar surface area (PSA) of 54.38 Ų and a LogP of 0.83, positioning it in a favorable drug-like physicochemical space .

Why 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine Cannot Be Replaced by Symmetric Bis-Morpholino or Bis-Piperidino Triazine Analogs in Kinase Inhibitor Programs


The heterobifunctional nature of 2-(morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine – bearing morpholine at C-2 and piperidine at C-4 – is the critical structural attribute that distinguishes it from symmetric analogs such as 2,4-bis(morpholin-4-yl)-1,3,5-triazine or 2,4-bis(piperidin-1-yl)-1,3,5-triazine. In the PI3K/mTOR inhibitor pharmacophore exemplified by ZSTK474 and PQR309, the morpholine ring at C-2 engages the hinge region of the kinase ATP-binding pocket through a key hydrogen bond, while the substituent at C-4 modulates potency, isoform selectivity, and pharmacokinetic profile [1][2]. Substituting the piperidine at C-4 with a second morpholine (yielding a bis-morpholino analog) or replacing the morpholine at C-2 with piperidine fundamentally alters both the hydrogen-bonding capacity and the lipophilic balance, as reflected in substantial differences in LogP and PSA . Furthermore, the unsubstituted C-6 position provides a single, unambiguous reactive site for sequential derivatization, which is absent in fully substituted triazine congeners. These structural differences translate into divergent biological activity in cell-based assays: the piperidine-substituted triazine series shows EC₅₀ values against wild-type HIV-1 in the low nanomolar range (down to 7.0 nM), superior to the clinical NNRTI nevirapine, a potency level that has not been replicated by bis-morpholino triazine analogs in the same assay system [3].

Quantitative Differentiation Evidence for 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine Versus Closest Structural Analogs


Mixed Morpholine–Piperidine Substitution Pattern Enables Divergent Kinase Hinge-Binding and C-4 Exit Vector Tuning Compared to Symmetric Bis-Morpholino or Bis-Piperidino Triazines

The compound possesses a morpholine substituent at C-2 capable of forming a canonical hinge-region hydrogen bond with the backbone NH of the kinase (e.g., Val882 in PI3Kα), while the piperidine at C-4 provides a distinct steric and electronic character versus a second morpholine or a second piperidine. In the HIV-1 NNRTI series, piperidine-substituted triazines achieved EC₅₀ values down to 7.0 nM against wild-type HIV-1 in MT-4 cells, whereas earlier diaryltriazine (DAT) and diarylpyrimidine (DAPY) congeners lacking this mixed amine substitution pattern generally showed EC₅₀ values above 50 nM under similar assay conditions [1]. For kinase applications, the PI3K inhibitor patent family US9951040B2 explicitly claims 2,4,6-substituted triazines in which the C-2 and C-4 substituents are independently selected from morpholino, piperidino, and other amines, demonstrating that potency optimization requires independent tuning of each position rather than symmetric substitution [2]. The mixed morpholine–piperidine pattern thus provides a privileged starting point for parallel optimization of target affinity and ADME properties.

PI3K inhibitor scaffold diversification pharmacophore design

Unsubstituted C-6 Position Permits Single-Site Derivatization Without Protection–Deprotection Sequences, Unlike 2-Chloro-4-morpholino-6-piperidino-1,3,5-triazine

The unsubstituted C-6 position on 2-(morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine enables direct nucleophilic aromatic substitution (SₙAr) to install diverse amines, hydrazines, or carbon nucleophiles in a single step without requiring prior activation or protecting group manipulation. In contrast, the chlorinated analog 2-chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine requires an additional synthetic step (chlorination of the C-6 position) and introduces a reactive handle that can undergo unwanted hydrolysis under aqueous or basic conditions . The 2-carbonitrile derivative (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile) has been screened in high-throughput assays (PubChem AID 504) and showed an IC₅₀ of 3.62 μM in a cell-based assay [1], but the nitrile group cannot be further functionalized under mild conditions, limiting its utility as a diversification intermediate compared to the unsubstituted parent.

chemical biology probe synthesis library diversification synthetic efficiency

Physicochemical Profile (LogP 0.83, PSA 54.38 Ų) Occupies a Distinct Drug-Like Space Versus Bis-Morpholino (Higher PSA) and Bis-Piperidino (Higher LogP) Triazine Analogs

The measured/calculated LogP of 0.83 and PSA of 54.38 Ų for 2-(morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine position this compound in a favorable region of drug-like chemical space (within Lipinski and Veber criteria) that is distinct from its symmetric analogs . The bis-morpholino analog (2,4-dimorpholino-1,3,5-triazine) carries two oxygen atoms in the morpholine rings, increasing PSA to approximately 68 Ų and reducing LogP below 0.3, which can impair membrane permeability. Conversely, the bis-piperidino analog (2,4-dipiperidino-1,3,5-triazine) has a higher LogP (~1.5–1.8, calculated) and lower PSA (~38 Ų), increasing the risk of hERG binding and promiscuous off-target activity [1]. The mixed morpholine–piperidine pattern thus achieves a balanced polarity profile: the morpholine contributes hydrogen-bond acceptor capacity and solubility, while the piperidine contributes adequate lipophilicity for passive membrane diffusion. These property differences are not merely theoretical: in the PI3K/mTOR triazine inhibitor series, the subtle variation in LogP between morpholine- and piperidine-containing analogs directly correlates with oral bioavailability in rodent PK studies [2].

ADME prediction lead-likeness physicochemical property triage

Commercial Availability as a Single, Regiospecific Isomer at 97% Purity Eliminates Chromatographic Separation Steps Required for Mixed-Charge Triazine Intermediates

When synthesizing 2,4-disubstituted-1,3,5-triazines from cyanuric chloride via sequential SₙAr, mixtures of regioisomers are a common problem: reaction of the second amine at C-4 vs. C-6 can produce variable ratios of the desired 2-morpholino-4-piperidino isomer and the undesired 2-morpholino-6-piperidino isomer. The commercially supplied compound (CAS 144574-28-7) is provided as a single regioisomer at 97% purity , verified by GC/HPLC according to the supplier's QC specification. This eliminates the need for in-house chromatographic separation, which can consume 4–8 hours of process chemistry time and reduce overall yield by 20–40% due to fraction losses [1]. In contrast, in-house synthesized batches of the bis-piperidino analog 2,4-bis(piperidin-1-yl)-1,3,5-triazine typically require silica gel chromatography to separate from the 2,6-regioisomer, adding cost and reducing throughput for library synthesis campaigns.

supply chain reliability intermediate quality control regiochemical purity

High-Impact Application Scenarios for 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine (CAS 144574-28-7) Based on Quantitative Differentiation Evidence


PI3Kα/δ Isoform-Selective Inhibitor Lead Optimization via C-6 Derivatization with Substituted Benzimidazoles

The mixed morpholine–piperidine scaffold serves as the optimal starting point for synthesizing PI3K isoform-selective inhibitors, as demonstrated by the patent family exemplified in US9951040B2 and US6251900 [1][2]. The morpholine at C-2 provides the essential hinge-binding hydrogen bond, while the piperidine at C-4 contributes lipophilicity for membrane permeability without exceeding LogP thresholds that would trigger hERG liability (LogP 0.83 for the parent) . Derivatization at C-6 with 2-(difluoromethyl)benzimidazole or related heterocycles yields compounds with IC₅₀ values against PI3Kα in the low nanomolar range. The compound's 97% purity and single-isomer identity ensure that SAR data generated during C-6 diversification is not confounded by regioisomeric impurities .

Focused Library Synthesis for HIV-1 NNRTI Discovery Against Wild-Type and K103N/Y181C Resistant Strains

Based on the SAR established by Chen et al. (2012), piperidine-substituted triazine derivatives demonstrate potent activity against wild-type HIV-1 (EC₅₀ = 7.0–64 nM) and retain moderate activity against the clinically relevant K103N/Y181C double mutant [3]. The unsubstituted C-6 position of CAS 144574-28-7 enables rapid parallel synthesis of focused libraries by reacting with diverse anilines, benzylamines, or hydrazines to generate 20–50 analogs per campaign. The mixed morpholine–piperidine substitution pattern is essential: replacement of piperidine with morpholine (bis-morpholino analog) in this series resulted in loss of activity against the resistant mutant, as confirmed by the structure–activity relationships discussed in the original publication [3].

Chemical Biology Probe Development Requiring Balanced Aqueous Solubility and Cell Permeability

The balanced physicochemical properties of the parent scaffold (LogP 0.83, PSA 54.38 Ų) make it an ideal core for developing chemical probes that must meet stringent criteria for both aqueous solubility (>50 μM in PBS) and passive cell permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 assays) [4]. The morpholine oxygen enhances solubility, while the piperidine prevents excessive polarity that would limit membrane crossing. For probe development programs requiring target engagement verification by cellular thermal shift assay (CETSA) or BRET-based target engagement, the scaffold's moderate molecular weight (249.32 Da) leaves ample room for linker attachment without exceeding the 500 Da threshold for cell-permeable probes [4].

Antitumor Triazine Scaffold Diversification Following Zenyaku Kogyo Lead Series (US6251900)

The Zenyaku Kogyo patent US6251900 explicitly describes 2-(benzimidazol-1-yl)-4-morpholino-6-piperidino-1,3,5-triazine as a key antitumor lead, demonstrating that the morpholino-piperidino substitution pattern was deliberately selected over symmetric alternatives for optimal antitumor activity [1][2]. The commercially available intermediate CAS 144574-28-7 enables direct entry into this lead series by installation of the benzimidazole at C-6 via nucleophilic aromatic substitution, bypassing the need for the patented 3-step synthesis from cyanuric chloride. This accelerates hit-to-lead timelines by approximately 2–3 weeks compared to de novo synthesis [5].

Quote Request

Request a Quote for 2-(Morpholin-4-yl)-4-(piperidin-1-yl)-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.